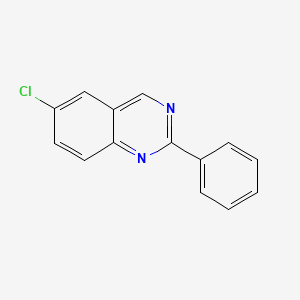

6-Chloro-2-phenylquinazoline

Description

Significance of the Quinazoline (B50416) Scaffold in Medicinal Chemistry

The quinazoline scaffold is a heterocyclic aromatic compound that has garnered significant attention in the field of medicinal chemistry. ekb.egmdpi.com This is largely due to the wide array of biological activities exhibited by its derivatives. ekb.egmdpi.com Molecules containing the quinazoline moiety have been investigated for their potential as anticancer, antibacterial, anti-inflammatory, antimalarial, and antihypertensive agents. ekb.eg The versatility of the quinazoline structure allows for various substitutions, which can modulate its pharmacological properties. mdpi.comnih.gov This has led to the development of several commercially available drugs incorporating this scaffold. mdpi.com The stability of the quinazolinone ring, a close derivative, to metabolic processes like oxidation and reduction further enhances its appeal as a pharmacophore. researchgate.net

Overview of 6-Chloro-2-phenylquinazoline as a Subject of Academic Inquiry

This compound is a specific derivative of the quinazoline family that has been a subject of academic and industrial research. Its structure features a chlorine atom at the 6-position and a phenyl group at the 2-position of the quinazoline core. This compound and its analogues are often studied as intermediates in the synthesis of more complex molecules, including those with potential therapeutic applications. evitachem.comgoogle.comgoogle.com For instance, related compounds have been investigated for their roles as enzyme inhibitors and their potential in developing new therapeutic agents. evitachem.com

Historical Context and Evolution of Research on Chlorinated Phenylquinazolines

Research into chlorinated phenylquinazolines has a historical context rooted in the development of pharmaceuticals. For example, 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide, a closely related structure, was identified as a key intermediate in the synthesis of psychotherapeutic agents like chlordiazepoxide and diazepam. google.comgoogle.com Early patents from the 1960s describe processes for preparing such compounds, highlighting their importance in the pharmaceutical industry. google.comgoogle.com Over time, research has evolved to explore a wider range of biological activities and to develop more efficient synthetic methods for these and other substituted quinazolines. thieme-connect.com The study of these compounds has contributed to a deeper understanding of structure-activity relationships within the quinazoline class of molecules. mdpi.comnih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H9ClN2 |

|---|---|

Molecular Weight |

240.69 g/mol |

IUPAC Name |

6-chloro-2-phenylquinazoline |

InChI |

InChI=1S/C14H9ClN2/c15-12-6-7-13-11(8-12)9-16-14(17-13)10-4-2-1-3-5-10/h1-9H |

InChI Key |

JUTFZKNCJAWFSF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C3C=C(C=CC3=N2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 6 Chloro 2 Phenylquinazoline and Its Analogues

General Synthetic Approaches to the Quinazoline (B50416) Core

The construction of the fundamental quinazoline ring system can be achieved through a variety of synthetic strategies. These methods often involve the cyclization of appropriately substituted aniline (B41778) derivatives.

Cyclization Reactions Involving Anthranilic Acid Derivatives

One of the most traditional and versatile methods for quinazoline synthesis involves the use of anthranilic acid and its derivatives. For the synthesis of 6-chloro-substituted quinazolines, 5-chloroanthranilic acid is the logical starting material.

A common approach involves the initial acylation of the anthranilic acid, followed by cyclization. For instance, 5-chloroanthranilic acid can be acetylated to form 5-chloro-N-acetylanthranilic acid. This intermediate can then be cyclized in the presence of a suitable reagent to form a benzoxazinone (B8607429), which is subsequently converted to the desired quinazolinone upon treatment with an amine source. ijpsr.comactascientific.com For example, 5-chloroanthranilic acid undergoes acetylation with acetic anhydride (B1165640) and anhydrous sodium acetate (B1210297) to yield 5-chloro-N-acetylanthranilic acid. ijpsr.comactascientific.com This intermediate can then be cyclized with a reagent like phosphorus pentoxide. ijpsr.com

Another strategy involves a one-pot reaction of 5-chloroanthranilic acid with potassium cyanate (B1221674) in aqueous acetic acid to generate a urea (B33335) intermediate. Subsequent cyclization with sodium hydroxide, followed by acidification, yields 6-chloroquinazoline-2,4-dione. While this produces a dione, it establishes the core 6-chloroquinazoline (B2678951) framework from an anthranilic acid precursor.

A further example is the treatment of 5-chloroanthranilic acid with benzoyl chloride in pyridine (B92270) to form 6-chloro-2-phenyl-3,1-benzoxazin-4-one. hilarispublisher.com This benzoxazinone can then be reacted with hydrazine (B178648) hydrate (B1144303) to yield 3-amino-6-chloro-2-phenylquinazolin-4(3H)-one, a close derivative of the target compound. hilarispublisher.com

| Starting Material | Reagents | Intermediate | Final Product (Analogue) | Ref |

| 5-Chloroanthranilic acid | 1. Acetic anhydride, Sodium acetate 2. PPA, p-aminobenzoic acid | 5-Chloro-N-acetylanthranilic acid | 4-[6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl]benzoic acid | ijpsr.com |

| 5-Chloroanthranilic acid | Potassium cyanate, Acetic acid, NaOH, HCl | Urea derivative | 6-Chloroquinazoline-2,4-dione | |

| 5-Chloroanthranilic acid | Benzoyl chloride, Pyridine | 6-Chloro-2-phenyl-3,1-benzoxazin-4-one | 3-Amino-6-chloro-2-phenylquinazolin-4(3H)-one | hilarispublisher.com |

Strategies Utilizing 2-Aminobenzophenones and Related Precursors

The use of 2-aminobenzophenones as precursors offers a direct route to 4-phenylquinazolines. For the target compound, 2-amino-5-chlorobenzophenone (B30270) is the key starting material.

A notable method involves the chloroacetylation of 2-amino-5-chlorobenzophenone to produce 2-chloroacetamido-5-chlorobenzophenone. This intermediate can then undergo iminochloride formation and subsequent cyclization to yield 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide, a direct precursor that can be converted to the desired quinazoline series. google.com

Furthermore, multicomponent reactions involving 2-aminobenzophenones are prevalent. For instance, a magnetic ionic liquid, butylmethylimidazolium (B1222432) tetrachloroferrate (bmim[FeCl₄]), has been utilized as a catalyst in a solvent-free, one-pot reaction of 2-aminobenzophenone (B122507), an aromatic aldehyde, and ammonium (B1175870) acetate to produce quinazoline derivatives in excellent yields. researchgate.net This methodology is applicable to substituted 2-aminobenzophenones, including the 5-chloro derivative.

| Starting Material | Reagents | Product (or close derivative) | Ref |

| 2-Amino-5-chlorobenzophenone | 1. Chloroacetyl chloride 2. Cyclization | 6-Chloro-2-chloromethyl-4-phenylquinazoline-3-oxide | google.com |

| 2-Aminobenzophenone | Benzaldehyde (B42025), Ammonium acetate, bmim[FeCl₄] | 2,4-Disubstituted quinazolines | researchgate.net |

Multicomponent Reaction Paradigms for Quinazoline Scaffold Construction

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is highly efficient for generating libraries of substituted quinazolines.

A specific example leading to the target compound is a one-pot tandem synthesis involving a multicomponent cyclization. This reaction has been reported to produce 6-chloro-2-phenylquinazoline with a yield of 80% and a melting point of 158–159 °C. mdpi.com While the specific components of this MCR leading directly to this compound are not detailed in the abstract, it highlights the utility of this approach.

Another MCR strategy involves the reaction of isatoic anhydride, amines, chloroform, and sulfur in basic conditions to synthesize 3-substituted 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives. researchgate.net By starting with 5-chloroisatoic anhydride, this method could provide access to the 6-chloro-quinazoline core.

| Reaction Type | Starting Materials Example | Product | Yield | Melting Point | Ref |

| One-pot tandem multicomponent cyclization | Not specified | This compound | 80% | 158–159 °C | mdpi.com |

| Multicomponent reaction | Isatoic anhydride, amines, chloroform, sulfur | 3-Substituted 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones | High | Not specified | researchgate.net |

Oxidative Cyclization and Aerobic Oxidative Synthesis Routes

Oxidative cyclization methods provide an atom-economical and often environmentally benign pathway to quinazolines. These reactions typically involve the in situ oxidation of a dihydroquinazoline (B8668462) intermediate.

For instance, a DDQ/TBHP-induced oxidative cyclization process has been developed as a metal-free approach for the synthesis of 2-phenylquinazolines. thieme-connect.com This method, when applied to a precursor with a chloro substituent at the appropriate position, would yield this compound. Similarly, oxidative cyclization of 2-aminobenzylamines with aldehydes using oxidants like KI or I₂ with TBHP has proven effective for synthesizing 2-phenylquinazolines. researchgate.net

Aerobic oxidative synthesis, which utilizes molecular oxygen as the ultimate oxidant, is a particularly "green" approach. Copper-catalyzed aerobic oxidative synthesis has been employed for the construction of quinazoline derivatives. mdpi.com

Targeted Synthesis of 2-Phenylquinazolines

The introduction of the phenyl group at the 2-position of the quinazoline ring can be achieved through several targeted strategies, with dehydrogenative coupling being a prominent modern method.

Dehydrogenative Coupling Methodologies

Dehydrogenative coupling reactions form carbon-nitrogen or carbon-carbon bonds with the concomitant loss of hydrogen, representing a highly atom-efficient synthetic strategy.

An iridium-catalyzed acceptorless dehydrogenative coupling of 2-aminoarylmethanols with nitriles or amides has been shown to be an effective method for synthesizing quinazolines. thieme-connect.com A ruthenium pincer complex has also been utilized for the acceptorless dehydrogenative coupling of alcohols with nitriles to produce quinazolines, including this compound, which was obtained as a white solid in 76% yield. rsc.orgrsc.org

These advanced methodologies offer a direct and efficient means to construct specifically substituted quinazolines like this compound from readily available starting materials.

| Catalyst System | Starting Materials | Product | Yield | Ref |

| Iridium catalyst | 2-Aminoarylmethanol, Nitrile/Amide | 2-Substituted quinazoline | Good | thieme-connect.com |

| Ruthenium pincer complex | Alcohol, Nitrile | This compound | 76% | rsc.orgrsc.org |

sp3 C−H Functionalization Strategies for 2-Phenylquinazoline (B3120039) Assembly

A notable advancement in the synthesis of 2-phenylquinazolines involves the direct functionalization of sp3 C-H bonds. This approach offers an atom-economical and environmentally benign alternative to traditional methods that often require pre-functionalized starting materials. A metal-free tandem reaction has been developed that utilizes readily available 2-aminobenzophenones and benzylic amines to produce 2-phenylquinazolines in good to excellent yields. organic-chemistry.org This method employs molecular iodine (I₂) as a catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant, avoiding the use of hazardous transition-metal catalysts. organic-chemistry.orgacs.org

The reaction is typically carried out by heating a mixture of the 2-aminobenzophenone and benzylic amine with a catalytic amount of iodine and an excess of TBHP. acs.orgacs.org Optimal conditions have been identified as heating at 90°C for 12 hours, which can yield up to 94% of the desired 2-phenylquinazoline product. organic-chemistry.orgacs.orgacs.org The reaction is believed to proceed through the formation of an intermediate, followed by oxidation, intramolecular cyclization, and further oxidation to yield the final quinazoline product. organic-chemistry.org

The scope of this reaction has been explored with various substrates. It has been observed that electron-withdrawing groups on the phenyl rings of the 2-aminobenzophenone and benzylic amine generally favor the reaction, leading to higher yields. organic-chemistry.orgacs.org Conversely, the presence of electron-donating groups or significant steric hindrance can reduce the reaction's efficiency. organic-chemistry.org For instance, benzylic amines with bromo-, fluoro-, and trifluoromethyl groups have been shown to be suitable substrates for this transformation. acs.org

Table 1: Examples of 2-Phenylquinazolines Synthesized via sp3 C-H Functionalization

| Entry | 2-Aminobenzophenone | Benzylic Amine | Yield (%) |

| 1 | 2-Aminobenzophenone | Benzylic amine | 94 |

| 2 | 2-Amino-5-chlorobenzophenone | Benzylic amine | 85 |

| 3 | 2-Aminobenzophenone | 4-Bromobenzylic amine | 88 |

| 4 | 2-Aminobenzophenone | 4-Fluorobenzylic amine | 86 |

| 5 | 2-Aminobenzophenone | Naphthalen-1-ylmethanamine | 63 |

Data sourced from multiple studies on sp3 C-H functionalization for 2-phenylquinazoline synthesis. organic-chemistry.orgacs.org

Ceric Ammonium Nitrate (B79036) (CAN)-Catalyzed Protocols for 2-Phenylquinazolines

Ceric ammonium nitrate (CAN) has emerged as a versatile and efficient catalyst for the synthesis of 2-phenylquinazolines. organic-chemistry.orgthieme-connect.com This method also utilizes 2-aminobenzophenones and benzylamines as starting materials, with CAN acting as a single-electron transfer oxidant. organic-chemistry.orgorganic-chemistry.orgnih.gov The reaction is typically performed in acetonitrile (B52724) at elevated temperatures, often in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). organic-chemistry.orgthieme-connect.de

The CAN-catalyzed protocol offers several advantages, including mild reaction conditions, good to excellent yields (often up to 93%), and the use of a relatively inexpensive and low-toxicity catalyst. organic-chemistry.orgthieme-connect.com The reaction mechanism is thought to involve the formation of an imine, followed by oxidation and intramolecular cyclization, all facilitated by the CAN-TBHP system. organic-chemistry.org

The electronic nature of the substituents on both the 2-aminobenzophenone and the benzylamine (B48309) has a significant impact on the reaction yield. Electron-withdrawing groups on the benzylamine tend to enhance the yield, while electron-donating groups can have the opposite effect. nih.gov Similarly, steric hindrance can negatively affect the efficiency of the reaction. organic-chemistry.org This protocol has been successfully applied to a range of substituted 2-aminobenzophenones and 2-aminoacetophenones, demonstrating its broad applicability. organic-chemistry.org

Table 2: Synthesis of 2-Phenylquinazolines using CAN-Catalyzed Protocol

| Entry | 2-Aminobenzophenone Derivative | Benzylamine Derivative | Yield (%) |

| 1 | 2-Aminobenzophenone | Benzylamine | 93 |

| 2 | 2-Amino-5-chlorobenzophenone | Benzylamine | 88 |

| 3 | 2-Amino-4-methylbenzophenone | Benzylamine | 85 |

| 4 | 2-Aminobenzophenone | 4-Methoxybenzylamine | 82 |

| 5 | 2-Aminoacetophenone | Benzylamine | 75 |

Yields are based on studies of CAN-catalyzed synthesis of 2-phenylquinazolines. organic-chemistry.org

Palladium-Catalyzed Cross-Coupling Approaches (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, represent a powerful and widely used method for the formation of C-C bonds and are highly applicable to the synthesis of 2-phenylquinazolines. nih.govmdpi.com This approach typically involves the coupling of a halogenated quinazoline derivative with a phenylboronic acid derivative in the presence of a palladium catalyst and a base. nih.gov

The Suzuki-Miyaura reaction is valued for its high functional group tolerance, the commercial availability and low toxicity of boronic acids, and the generally high yields of the cross-coupled products. nih.gov A variety of palladium catalysts can be employed, with complexes such as PdCl₂(PPh₃)₂ and Pd(dppf)Cl₂ being common choices. nih.govmdpi.com The reaction conditions, including the choice of base and solvent, can be optimized to achieve high efficiency.

This methodology allows for the introduction of a wide range of substituted phenyl groups at the 2-position of the quinazoline ring, providing a versatile route to a diverse library of analogues. nih.gov For instance, the Suzuki-Miyaura cross-coupling has been successfully used in the synthesis of polysubstituted quinazolines, where multiple aryl groups are introduced in a sequential or one-pot manner. nih.govresearchgate.net

Introduction of the 6-Chloro Moiety in Quinazoline Synthesis

The presence of a chlorine atom at the 6-position of the quinazoline ring is a key feature of this compound. The introduction of this moiety can be achieved through several synthetic strategies, either by starting with a pre-chlorinated precursor or by direct halogenation of a quinazoline intermediate.

Directed Halogenation Techniques for Quinazoline Intermediates

Directed halogenation offers a regioselective method for introducing a chlorine atom onto the quinazoline scaffold. This can be achieved using a directing group to guide the halogenating agent to the desired position. For example, palladium-catalyzed C-H activation using a cyano directing group has been shown to be effective for the ortho-halogenation of arylnitriles. acs.org While not directly on the quinazoline ring itself in all reported cases, the principle can be applied to suitable precursors.

Another approach involves Rh(III)-catalyzed selective bromination and iodination of electron-rich heterocycles. acs.org This method provides access to halogenated heterocycles with regiochemistry that is complementary to uncatalyzed approaches. acs.org Such strategies could potentially be adapted for the selective chlorination of quinazoline intermediates.

Stepwise Synthesis of this compound via Precursors

A common and reliable method for synthesizing this compound involves a stepwise approach starting from a chlorinated precursor. A key starting material for this route is 2-amino-5-chlorobenzophenone. google.comgoogle.com This compound can be chloroacetylated to form 2-chloroacetamido-5-chlorobenzophenone, which is a novel intermediate. google.comgoogle.com Subsequent iminochloride formation and cyclization leads to the formation of a 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide intermediate. google.comgoogle.com This intermediate can then be further processed to yield the desired this compound.

Alternatively, 2-amino-5-chlorobenzamide (B107076) can be condensed with benzaldehyde or its derivatives to form 6-chloro-4-phenylquinazolin-2(1H)-one. This quinazolinone can then be converted to the final product through subsequent chemical transformations. Another starting point is 2-amino-5-chlorobenzoic acid, which can be reacted with benzoyl chloride to form the quinazoline ring system. ijpcbs.com

One-Pot Synthetic Routes Incorporating 6-Chlorination

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. Several one-pot methods have been developed for the synthesis of substituted quinazolines, which can be adapted to include the 6-chloro moiety. For instance, a one-pot tandem reaction of (2-aminophenyl)methanols, aldehydes, and ceric ammonium nitrate (CAN) has been reported for the synthesis of 2-arylquinazolines. nih.gov By using a chlorinated (2-aminophenyl)methanol derivative, this method could potentially provide a direct route to this compound.

Another example is the one-pot chemoselective synthesis of 2,4,6,8-tetrasubstituted quinazolines via microwave-assisted consecutive bis-SNA_r_/bis-Suzuki–Miyaura reactions. researchgate.net Starting with a di-chloro, di-bromo quinazoline, this method allows for the selective functionalization at different positions of the quinazoline core in a single pot. This highlights the potential for developing efficient one-pot strategies for the synthesis of specifically substituted quinazolines like this compound.

A Detailed Examination of Synthetic Routes for this compound and its Derivatives

The quinazoline scaffold is a prominent heterocyclic system in medicinal chemistry and materials science. Among its many derivatives, this compound serves as a crucial intermediate for the development of more complex molecules. This article focuses exclusively on the derivatization and functionalization strategies for this compound, detailing specific synthetic methodologies for creating a diverse range of analogues.

Structure Activity Relationship Sar Studies of 6 Chloro 2 Phenylquinazoline Derivatives

Elucidating the Positional Impact of the 6-Chloro Substituent on Biological Activity

The presence and position of halogen substituents on the quinazoline (B50416) ring are critical determinants of biological activity. The chloro group at the C-6 position has been shown to be particularly significant.

In the development of vasopressin V1b receptor antagonists, using a 6-bromoquinazoline (B49647) substrate was found to be superior to a 6-chloroquinazoline (B2678951) in terms of reaction yields for cross-coupling reactions, which could indirectly influence the accessibility of certain derivatives for biological testing. researchgate.net For anticancer applications, the presence of a halogen at the C-6 position in 4-anilinoquinazolines has been linked to increased antiproliferative action. beilstein-journals.org This highlights the strategic importance of the 6-position for substitution to enhance desired pharmacological effects. Conversely, SAR studies on certain anticancer quinazolines revealed that substituents on the benzene (B151609) ring of the quinazoline core, including at position 6, tended to decrease activity. nih.gov This underscores that the influence of the 6-chloro group is highly dependent on the specific biological target and the rest of the molecular structure.

Analysis of 2-Phenyl Ring Modifications on Pharmacological Profiles

The phenyl group at the C-2 position of the quinazoline core is a frequent site for modification to explore and optimize biological activity. Research has shown that even minor alterations to this phenyl ring can lead to significant changes in the pharmacological profile of the resulting compounds.

In studies of analgesic and anti-inflammatory agents, the 2-phenyl derivative of one series showed a strong 65% inhibition in an analgesic assay. mdpi.com Further investigations revealed that compounds with substitutions on the phenyl rings generally produced higher activity, which may be attributed to an increase in their lipophilic character. mdpi.com However, for other classes of quinazolinones, the opposite was observed. For example, some of the most effective antimicrobial derivatives were those with an unsubstituted benzene ring or one with small substituents like chloro (Cl) or methyl (CH₃) groups at position 2.

The nature of the substituent on the 2-phenyl ring also dictates the type and potency of the activity. For anti-inflammatory quinazolinones, it was found that electron-releasing groups, such as alkyl and alkoxy, on the 2-phenyl ring led to greater activity than electron-withdrawing groups like nitro and halogen. mdpi.com In another study focused on anticancer agents, compounds with a p-dimethylaminophenyl group at C-2, combined with other specific substitutions, showed higher anti-inflammatory activity than the standard drug, phenylbutazone. mdpi.com The introduction of different heterocyclic rings in place of the phenyl group has also been explored. For instance, replacing the phenyl ring with a furan-3-yl group led to the discovery of a potent anticancer agent. nih.gov These findings collectively demonstrate that the 2-phenyl ring is a key handle for modulating the potency and selectivity of 6-Chloro-2-phenylquinazoline derivatives.

Systematic Variations at Other Quinazoline Core Positions and their Biological Implications

Beyond the 6-chloro and 2-phenyl groups, systematic modifications at other positions of the quinazoline nucleus, such as positions 3, 4, 7, and 8, have been extensively studied to understand their impact on biological activity.

Position 3: This position is frequently substituted to modulate activity. In one study, the introduction of a methyl/methoxy group in a phenyl hydrazine (B178648) ring attached at the 3rd position was found to be essential for antimicrobial, analgesic, and anti-inflammatory activity. nih.gov The addition of various heterocyclic moieties at this position has also been suggested to increase activity. nih.gov For some anticancer quinazolinones, having a bulky side chain like a phenyl group at position 3, in combination with an alkyl side chain at position 2, was a successful strategy for achieving cytotoxicity.

Position 4: Substitutions at the 4th position are critical for many biological activities. The introduction of an amine or substituted amine at this position can improve antimicrobial properties. nih.gov In a notable study on anticancer agents, a series of novel 4-aminoquinazoline derivatives were synthesized from 4-chloro-2-phenylquinazoline (B1330423). srce.hr The results showed that the nature of the substituent on the 4-amino group had a profound effect on cytotoxicity against the MCF-7 breast cancer cell line. srce.hr For example, introducing a 3,4-dimethoxyphenylamino group resulted in the most potent compound in the series. srce.hr

Positions 7 and 8: The other positions on the benzene ring of the quinazoline core have also been targets for modification. For instance, substitution with a morpholinopropoxy group at the 7-position of the quinazoline system showed potent inhibitory activity against certain kinases. mdpi.com The presence of a halogen atom at the 8-position, similar to the 6-position, has been reported to improve antimicrobial activities. nih.gov However, in some analgesic derivatives, an 8-methyl substituent did not increase activity. mdpi.com

The following table summarizes the anticancer activity of various N-substituted-2-phenylquinazolin-4-amine derivatives, demonstrating the impact of modifications at the 4-position.

| Compound ID | 4-Amino Substituent | IC₅₀ (µmol L⁻¹) vs. MCF-7 |

| 3 | 3,4-Dimethoxyphenyl | 22.75 |

| 4 | 3,4,5-Trimethoxyphenyl | 31.47 |

| 5 | 2-Methyl-6-nitrophenyl | 33.11 |

| 8 | 2,4,6-Trichlorophenyl | 39.81 |

| 10 | 2,4-Dibromophenyl | 42.11 |

| 11 | Adamantan-1-yl | 42.88 |

| 12 | Phenyl(4-aminophenyl)methanone | 43.44 |

| Doxorubicin | (Reference Drug) | 47.90 |

| Data sourced from a study on novel 4-aminoquinazoline derivatives as new leads for anticancer drug discovery. srce.hr |

This systematic exploration of the quinazoline core highlights that a multi-positional approach is often necessary to fine-tune the desired biological response.

Quantitative Analysis of Substitution Patterns and Biological Response

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. mui.ac.ir By transforming chemical structures into numerical descriptors, QSAR models can predict the activity of new compounds and provide insights into the structural features that are most important for a desired pharmacological effect. beilstein-journals.org

Several QSAR studies have been performed on quinazoline derivatives to understand the key factors governing their activity. For instance, a QSAR model developed for quinazoline analogues as tyrosine kinase (erbB-2) inhibitors found that certain Estate Contribution descriptors were the most important in predicting inhibitory activity. researchgate.net The model suggested that an electron-withdrawing group at the 4th position of the quinazoline ring enhances the activity. researchgate.net

In another 3D-QSAR study on 6-arylquinazolin-4-amines as kinase inhibitors, reliable models were generated that could predict the activity of novel ligands. nih.gov The models, combined with molecular docking, provided valuable insights into the binding modes of the inhibitors and helped to explain the structure-activity profile of the analogues. nih.gov Such models are instrumental for future lead identification and optimization. nih.gov

The general workflow of QSAR modeling involves several key steps:

Selection of Compounds: A set of compounds with known biological activity is chosen.

Descriptor Calculation: Various physicochemical, steric, and electronic properties (descriptors) are calculated for each molecule.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The model's predictive power is tested using internal (cross-validation) and external test sets of compounds. ijddd.com

A statistically significant QSAR model is typically characterized by a high squared correlation coefficient (r²) for the training set and a high cross-validated correlation coefficient (q²). researchgate.net These computational approaches facilitate a more rational design of new, potent this compound derivatives by predicting their activity before synthesis, thus saving time and resources. mui.ac.ir

Compound Names Table

| Abbreviation / Generic Name | Chemical Name |

| Phenylbutazone | 4-Butyl-1,2-diphenylpyrazolidine-3,5-dione |

| Indomethacin | (2-{1-[(4-Chlorophenyl)formyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetic acid) |

| Diclofenac sodium | Sodium 2-[(2,6-dichlorophenyl)amino]phenylacetate |

| Doxorubicin | (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-glycoloyl-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione |

| Erlotinib | N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine |

| Gefitinib | N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine |

Advanced Computational and Theoretical Studies of 6 Chloro 2 Phenylquinazoline

Density Functional Theory (DFT) Investigations of Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of molecules, offering a balance between computational cost and accuracy. For 6-Chloro-2-phenylquinazoline, DFT studies have been pivotal in understanding its inherent reactivity and the nature of its molecular orbitals.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their distribution across the molecule are critical determinants of its chemical behavior.

In studies of related quinazoline (B50416) derivatives, the HOMO is often localized over the entire molecule, while the LUMO tends to be concentrated on the quinazoline moiety, representing the π and π* orbitals, respectively. mdpi.com For instance, in 6-Chloro-2-(4-methoxyphenoxy)-4-phenylquinazoline, DFT calculations revealed that the HOMO is primarily located on the methoxyphenoxy group, whereas the LUMO resides on the quinazoline core. vulcanchem.com This separation of the frontier orbitals is indicative of intramolecular charge transfer (ICT) characteristics.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For a series of 2,3-diaryl-6-(phenylethynyl)quinazolines, a class of compounds structurally related to this compound, the HOMO-LUMO gap was determined to be approximately 6 eV, indicating significant stability. mdpi.com

| Parameter | Description | Typical Values for Related Quinazolines |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | Varies with substitution |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | Varies with substitution |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. | ~6 eV mdpi.com |

| HOMO Localization | The region of the molecule where the HOMO is predominantly located. | Often distributed over the entire molecule or on electron-rich substituents. mdpi.comvulcanchem.com |

| LUMO Localization | The region of the molecule where the LUMO is predominantly located. | Typically localized on the electron-deficient quinazoline core. mdpi.comvulcanchem.com |

Molecular Electrostatic Potential (MEP) Mapping for Interaction Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution of a molecule and predict how it will interact with other molecules. The MEP map displays regions of negative and positive electrostatic potential, which are crucial for understanding electrophilic and nucleophilic attacks, as well as hydrogen bonding interactions.

In an MEP map, regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. Green areas represent regions of neutral potential. For quinazoline derivatives, the nitrogen atoms of the quinazoline ring are generally expected to be regions of negative potential, making them likely sites for hydrogen bond acceptance. The hydrogen atoms, particularly any attached to heteroatoms, would represent areas of positive potential.

A detailed MEP analysis of this compound would likely show the nitrogen atoms of the quinazoline ring as key electronegative centers, while the phenyl ring and the chloro-substituted benzene (B151609) ring would exhibit a more complex potential landscape influenced by the electronic effects of the substituents.

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Quinazoline derivatives are known to target a variety of proteins implicated in diseases such as cancer. One of the most prominent targets is the Epidermal Growth Factor Receptor (EGFR) kinase. Docking studies of fluoroquinazolinone derivatives, which share a similar core structure with this compound, have shown that these compounds can fit into the ATP-binding site of EGFR. For example, a particularly active fluoroquinazolinone derivative demonstrated a strong binding energy score of -19.53 Kcal/mol. mdpi.com This strong interaction was attributed to multiple hydrogen bonds with key amino acid residues in the EGFR active site, such as Met769, Gln767, and Thr766. mdpi.com

Another important anticancer target is tubulin. Some quinazoline analogues have been identified as tubulin polymerization inhibitors, binding to the colchicine (B1669291) site. acs.orgnih.gov The binding of these compounds disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

| Target Protein | Ligand (or Analogue) | Binding Energy (kcal/mol) | Key Interacting Residues |

| EGFR Kinase | Fluoroquinazolinone derivative | -19.53 | Met769, Gln767, Thr766 mdpi.com |

| EGFR Kinase | Indole-aminoquinazoline hybrid | -11.46 | Not specified nih.gov |

| Tubulin (Colchicine site) | 4-(N-Cycloamino)phenylquinazolines | Not specified | Not specified acs.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand which structural features are important for activity.

QSAR studies on quinazoline analogues have been instrumental in identifying key molecular descriptors that govern their anticancer activity. For a series of 4-anilino quinazoline analogues targeting the EGFR tyrosine kinase, a QSAR model was developed using the Multiple Linear Regression (MLR) method. researchgate.net This model showed a high correlation coefficient (r²) of 0.912 and a significant cross-validated correlation coefficient (q²) of 0.800, indicating good predictive ability. researchgate.net

The descriptors found to be important in these models often include:

Topological descriptors: These describe the connectivity and branching of the molecule.

Electro-topological state indices: These descriptors combine electronic and topological information.

Atom counts: The number of specific atoms, such as bromine or chlorine, can be a simple yet effective descriptor. researchgate.net

For 7-chloro-2-phenyl quinazolin-4(3H)-one derivatives, QSAR studies have helped to understand the pharmacophoric requirements for inhibiting EGFR-tyrosine kinase. researchgate.net These models can guide the synthesis of new analogues of this compound with potentially enhanced activity by suggesting modifications that would optimize the values of these key descriptors.

| QSAR Model Type | Target | Key Statistical Parameters | Important Descriptor Types |

| 2D-QSAR (MLR) | EGFR Tyrosine Kinase | r² = 0.912, q² = 0.800 researchgate.net | Estate number, Electro-topological state indices, Halogen count researchgate.net |

| 2D-QSAR (MLR) | EGFR Tyrosine Kinase | r² = 0.956, q² = 0.915 | Estate Contribution descriptors (SaaOE-Index, SsClE-index) researchgate.net |

In Silico Prediction and Validation of Biological Activities

In silico tools can predict a wide range of biological activities and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a molecule based on its structure. These predictions help in the early stages of drug discovery to prioritize compounds for further experimental testing.

Prediction of Activity Spectra for Substances (PASS) is a tool that predicts a broad spectrum of biological activities based on the structure of a compound. For quinazolinone derivatives, PASS has predicted activities such as antiviral (specifically against picornavirus), anticonvulsant, and various enzyme inhibitory activities. globalresearchonline.netresearchgate.net

ADMET prediction is crucial for evaluating the drug-likeness of a compound. For a related compound, 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one, in silico predictions suggested moderate Caco-2 permeability and metabolism primarily by CYP3A4. vulcanchem.com The predicted low cardiac risk (hERG IC₅₀ = 8.2 μM) is also a favorable property. vulcanchem.com For other quinazoline derivatives, in silico ADMET studies have assessed properties like carcinogenicity and LD50. researchgate.net

| Prediction Type | Predicted Property/Activity | Predicted Outcome for Related Quinazolines |

| PASS | Biological Activity | Antiviral (Picornavirus) globalresearchonline.net, Anticonvulsant researchgate.net |

| ADMET | Caco-2 Permeability | Moderate (12 x 10⁻⁶ cm/s) vulcanchem.com |

| ADMET | Metabolism | Major substrate of CYP3A4, minor of CYP2D6 vulcanchem.com |

| ADMET | hERG Inhibition | Low risk (IC₅₀ = 8.2 μM) vulcanchem.com |

| ADMET | Carcinogenicity | Variable depending on the specific derivative researchgate.net |

Mechanistic Investigations of Biological Activities of 6 Chloro 2 Phenylquinazoline Derivatives

Molecular Target Identification and Validation Studies

The biological activities of 6-chloro-2-phenylquinazoline derivatives are largely attributed to their ability to interact with specific molecular targets, primarily enzymes and receptors. These interactions are fundamental to their therapeutic effects.

Derivatives of the quinazoline (B50416) scaffold have been extensively evaluated as inhibitors of various enzymes critical to disease pathogenesis.

Kinases: The quinazoline core is a well-established pharmacophore for kinase inhibition. Derivatives have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), key targets in oncology. evitachem.com For instance, certain 6,7-dimethoxy-4-anilinoquinazoline derivatives have shown significant VEGFR-2 kinase inhibitory activity. evitachem.com Furthermore, some quinazoline derivatives have been engineered as dual inhibitors of both EGFR and c-Met kinases, which can be a strategy to overcome drug resistance in cancer therapy. evitachem.com

Cholinesterases: In the context of neurodegenerative diseases like Alzheimer's, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy. Tricyclic quinazoline derivatives have been identified as promising cholinesterase inhibitors. nih.gov Notably, a 7-(3-Chloro-4-fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one derivative demonstrated high inhibitory potency against cholinesterases, with an IC50 value in the micromolar range, suggesting the potential of this scaffold for Alzheimer's disease treatment. nih.gov

COX Enzymes: Cyclooxygenase (COX) enzymes are primary targets for anti-inflammatory drugs. Quinazoline derivatives have been investigated as both COX-1 and COX-2 inhibitors. researchgate.net Some analogues exhibit selective COX-1 inhibition, while others have been specifically designed as selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.netbioworld.com Molecular docking studies of 3-Amino-2-Phenylquinazoline-4(3H)-One derivatives suggest potential selective COX-2 inhibitory activity through interactions with key amino acids like Ser1530 and Met1522 in the enzyme's binding site. bioworld.com

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of nucleic acids and is a validated target for anticancer and antimicrobial agents. Certain quinazoline-based drugs, such as trimetrexate, function as potent DHFR inhibitors, highlighting this as a potential mechanism for related derivatives. nih.gov

Poly-(ADP-ribose) Polymerase (PARP): PARP-1 is a key enzyme in DNA repair, and its inhibition is a clinically validated strategy for treating cancers with specific mutations, such as those in BRCA1/2. nih.gov Novel quinazolinone derivatives have been designed as bioisosteres of the approved PARP inhibitor Olaparib and have shown potent PARP-1 inhibitory activity. nih.govnih.gov These compounds have been demonstrated to interfere with DNA repair mechanisms in cancer cells. nih.gov

Dipeptidyl Peptidase IV (DPP-IV): Inhibition of DPP-IV is an established treatment for type 2 diabetes. nih.gov Spiro cyclohexane-1,2'-quinazoline derivatives have been synthesized and found to be highly potent DPP-4 inhibitors, with some compounds being orders of magnitude more active than the reference drug linagliptin. nih.gov

Beta-secretase 1 (BACE1): BACE1 is a primary therapeutic target for Alzheimer's disease, as it initiates the production of amyloid-β peptides. mdpi.com While numerous BACE1 inhibitors have been developed, specific mechanistic studies detailing the inhibition of BACE1 by this compound derivatives are not extensively reported in the current scientific literature.

Urease: Urease is an enzyme produced by various pathogens, and its inhibition is a target for treating infections, particularly those caused by Helicobacter pylori. Numerous studies have demonstrated that quinazolinone derivatives can act as effective urease inhibitors, with some compounds showing activity superior to the standard inhibitor thiourea. nih.gov

Table 1: Enzyme Inhibition by Quinazoline Derivatives This table is interactive. You can sort and filter the data by clicking on the column headers.

| Derivative Class | Target Enzyme | Potency (IC50) | Reference Compound | Therapeutic Area |

|---|---|---|---|---|

| 7-Aryl-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | Cholinesterase | 6.084 ± 0.26 µM | - | Alzheimer's Disease |

| Quinazolinone Derivatives | PARP-1 | 27.89 nM | Olaparib (30.38 nM) | Oncology |

| Spiro Cyclohexane-quinazoline | DPP-IV | 0.0005-0.0089 nM | Linagliptin (0.77 nM) | Type 2 Diabetes |

| Quinazolinone Derivatives | Urease | 18.92 ± 0.61 µM | Thiourea (21.14 ± 0.42 µM) | Infectious Disease |

| 6,7-dimethoxy-4-anilinoquinazoline | VEGFR-2 | 0.016 ± 0.002 µM | Sorafenib (0.021 µM) | Oncology |

| Phenyl Quinazoline-4(3H)-one | COX-1 | 64 nM | Ibuprofen (2.19 µM) | Inflammation |

While enzyme inhibition is a major mechanism, some quinazoline analogues exert their effects through interactions with G-protein coupled receptors (GPCRs). However, compared to the extensive research on enzyme inhibition, receptor binding profiles for the this compound scaffold are less characterized.

Studies on structurally related benzazepine compounds provide some insights. For example, a series of 6-chloro-1-phenylbenzazepines was found to produce potent antagonists of the dopamine (B1211576) D1 receptor, with modest selectivity over the D5 receptor and no significant affinity for the D2 receptor. nih.gov This suggests that the chlorinated phenyl-heterocycle core can be oriented to interact with monoamine receptors. Additionally, related heterocyclic compounds have been investigated as ligands for serotonin (B10506) receptors, such as the 5-HT6 receptor, which is a target for cognitive disorders. nih.gov However, detailed receptor binding assays and selectivity profiles specifically for this compound derivatives across a wide panel of receptors are not yet widely published.

Elucidation of Intracellular Signaling Pathways Modulated by this compound Analogues

The interaction of this compound derivatives with their molecular targets initiates cascades of intracellular signaling events that ultimately determine the cellular response. Key modulated pathways include those governing inflammation, cell survival, and apoptosis.

One of the most significant pathways modulated by these compounds is the nuclear factor-kappa B (NF-κB) signaling cascade. nih.gov In inflammatory conditions, certain phenylquinazoline derivatives have been shown to inhibit the expression of pro-inflammatory cytokines by preventing the translocation of the NF-κB p65 subunit to the nucleus. nih.gov

In the context of cancer, these derivatives can modulate critical cell survival and death pathways. Some analogues have been shown to induce apoptosis by down-regulating the expression of anti-apoptotic proteins from the B-cell lymphoma 2 (BCL-2) family, such as BCL-2 and BCL-xL. benthamscience.com This disruption of the mitochondrial outer membrane potential leads to the release of cytochrome c into the cytosol, which in turn activates the caspase cascade, including caspase-9 and the executioner caspase-3/7. nih.gov Furthermore, some derivatives have been found to mediate apoptosis through the Sirtuin 1 (Sirt1)/caspase 3 signaling pathway. nih.gov

Modulation of Cellular Processes (e.g., Cell Cycle Progression, Apoptosis Induction, Amyloid-beta Aggregation, Tau Protein Hyperphosphorylation)

The modulation of signaling pathways by this compound analogues translates into profound effects on fundamental cellular processes.

Cell Cycle Progression: A hallmark of many anticancer agents is their ability to interfere with the cell cycle. Several quinazoline derivatives have been shown to induce cell cycle arrest, primarily at the G2/M phase. evitachem.comnih.gov This prevents cancer cells from proceeding through mitosis, ultimately leading to a halt in proliferation.

Apoptosis Induction: As a direct consequence of modulating signaling pathways involving caspases and BCL-2 family proteins, many this compound derivatives are potent inducers of apoptosis, or programmed cell death. benthamscience.comebsco.com Studies using flow cytometry have confirmed the ability of these compounds to significantly increase the apoptotic cell population in various human cancer cell lines. ebsco.com For instance, derivatives 5a and 5f induced apoptosis ratios of 31.7% and 21.9%, respectively, in MGC-803 cancer cells after 24 hours of treatment. ebsco.com

Amyloid-beta Aggregation and Tau Protein Hyperphosphorylation: The aggregation of amyloid-beta (Aβ) peptides and the hyperphosphorylation of tau protein are central pathological events in Alzheimer's disease. nih.govebsco.com While the quinazoline scaffold has shown potential in targeting cholinesterases for this disease, there is currently limited specific research in the scientific literature detailing the direct effects of this compound derivatives on inhibiting Aβ aggregation or preventing tau hyperphosphorylation. These remain important areas for future investigation.

Table 2: Modulation of Cellular Processes by 6-Chloro-quinazoline Derivatives This table is interactive. You can sort and filter the data by clicking on the column headers.

| Derivative | Cell Line | Cellular Process | Observation | Concentration |

|---|---|---|---|---|

| Derivative 5a | MGC-803 | Apoptosis | 31.7% apoptosis ratio at 24h | 10 µM |

| Derivative 5f | MGC-803 | Apoptosis | 21.9% apoptosis ratio at 24h | 10 µM |

| Derivative 5a | Bcap-37 | Apoptosis | Induces apoptosis | 10 µM |

| Derivative 5f | Bcap-37 | Apoptosis | Induces apoptosis | 10 µM |

| Derivative 6 | Various | Cell Cycle Arrest | Induces arrest at G2/M phase | - |

| Compound II | HepG2 | Apoptosis | Mediates apoptosis via Sirt1/caspase 3 pathway | - |

Molecular Basis of Analgesic and Anti-inflammatory Effects of this compound Derivatives

The analgesic and anti-inflammatory properties of this compound derivatives are rooted in their ability to suppress key inflammatory pathways. A primary mechanism is the inhibition of COX enzymes, which reduces the production of prostaglandins, key mediators of pain and inflammation. mdpi.com

Beyond COX inhibition, these compounds can exert broader anti-inflammatory effects. Studies have shown that certain derivatives significantly inhibit the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), in stimulated macrophages. nih.gov This is often achieved by inhibiting the NF-κB signaling pathway, which prevents the transcription of these inflammatory genes. nih.gov They can also suppress the expression of other inflammatory mediators like inducible nitric oxide synthase (iNOS). nih.gov In vivo, a this compound derivative demonstrated a 43% inhibition in an acetic acid-induced peritonitis model, showcasing its potent analgesic and anti-inflammatory effects. nih.gov

Mechanisms Underlying Antimicrobial and Antiviral Activities of this compound Analogues

The quinazoline scaffold is known to be a component of compounds with antimicrobial and antiviral properties. nih.gov The mechanisms underlying these activities are diverse and target essential pathogen-specific processes.

For antibacterial activity, one proposed mechanism involves the inhibition of bacterial cell division. Some quinazoline derivatives are thought to target the FtsZ protein, a tubulin homologue that is essential for forming the Z-ring at the site of bacterial cell division. nih.gov Disruption of FtsZ polymerization and Z-ring formation prevents bacterial cytokinesis, leading to cell death. nih.gov

The specific molecular mechanisms for the antiviral activity of this compound derivatives are less clearly defined in the literature. General antiviral strategies often involve the inhibition of viral entry, replication (e.g., by targeting viral polymerases), or release from the host cell. While some quinazoline urea (B33335) analogues have shown activity against influenza and other viruses, the precise molecular targets within the viral life cycle for the this compound class require further elucidation. researchgate.net

Emerging Research Directions and Future Perspectives

Design and Synthesis of Novel 6-Chloro-2-phenylquinazoline Hybrid Compounds

The strategy of molecular hybridization, which involves covalently linking two or more pharmacophores, is a promising approach to developing new therapeutic agents with enhanced efficacy or novel mechanisms of action. This strategy is being increasingly applied to the this compound scaffold to create hybrid compounds that can simultaneously interact with multiple biological targets, potentially leading to synergistic effects and overcoming drug resistance. nih.gov

The design of these hybrid molecules often involves a structure-based approach where the this compound core is combined with other biologically active moieties. For instance, researchers have synthesized novel 6-chloro-quinazolin derivatives linked to a 1,5-diaryl-1,4-pentadien-3-one system, which have demonstrated significant antitumor activities. Another approach has been the creation of quinazolinyl-diaryl urea (B33335) derivatives, which have shown promising antiproliferative activities against various cancer cell lines. nih.gov The synthesis of these hybrid compounds typically involves multi-step chemical reactions, starting with the core this compound structure, which is then functionalized and coupled with other pharmacophores.

An example of such a synthetic strategy involves the reaction of a 4-chloro-2-phenylquinazoline (B1330423) intermediate with various amino derivatives to produce a series of novel quinazoline (B50416) compounds. nih.gov This modular approach allows for the generation of a diverse range of hybrid molecules with varying biological activities. The table below summarizes some examples of hybrid compounds based on the quinazoline scaffold and their observed biological activities.

| Hybrid Moiety | Biological Activity | Reference |

| Isoxazole | Anticancer | nih.gov |

| Diaryl Urea | Antiproliferative | nih.gov |

| Naproxen | EGFR Inhibitory Activity | mdpi.com |

| Purine | Cytotoxic | frontiersin.org |

These examples underscore the potential of molecular hybridization to generate novel this compound derivatives with improved therapeutic profiles.

Advanced Combinatorial Chemistry and High-Throughput Screening Approaches for Library Generation

The discovery of new drug candidates from the vast chemical space is a challenging endeavor. Advanced techniques such as combinatorial chemistry and high-throughput screening (HTS) have revolutionized this process by enabling the rapid synthesis and evaluation of large numbers of compounds. mdpi.com In the context of this compound, these approaches are being employed to generate and screen libraries of derivatives to identify novel bioactive molecules.

Virtual Combinatorial Chemistry (VCC) allows for the computational generation of large, structurally related virtual libraries of compounds. mdpi.com This in silico approach enables the exploration of a vast chemical space without the need for immediate chemical synthesis. For this compound, VCC can be used to design libraries of derivatives with diverse substitutions at various positions of the quinazoline ring. These virtual libraries can then be screened using computational methods to predict their biological activity and prioritize candidates for synthesis and experimental testing.

Once synthesized, these libraries of this compound derivatives can be subjected to HTS to evaluate their biological activity in a massively parallel fashion. mdpi.com HTS assays can be designed to measure various endpoints, such as enzyme inhibition, receptor binding, or cell viability. The data generated from HTS can be used to identify "hit" compounds with desired biological activity, which can then be further optimized to develop lead compounds. For example, a library of novel 6-halo-2-phenyl-substituted 4-anilinoquinazolines was prepared and screened for their antiproliferative properties against tumor cells, demonstrating the feasibility of this approach. nih.gov

Development of Targeted Delivery Systems for this compound Derivatives

Despite promising in vitro activity, many quinazoline derivatives, including those based on the this compound scaffold, face challenges in clinical translation due to poor water solubility and low bioavailability. rsc.org Targeted delivery systems offer a promising solution to overcome these limitations by encapsulating the drug in a carrier that can protect it from degradation, improve its solubility, and deliver it specifically to the target site. nih.govnih.gov

One innovative approach is the use of reduction-sensitive polymeric carriers. For instance, a disulfide cross-linked polyamino acid micelle has been designed to deliver a quinazoline derivative for hepatocellular carcinoma therapy. rsc.org This nanodrug delivery system is designed to be stable in the bloodstream but to release the drug in the tumor microenvironment, which has a higher concentration of glutathione (B108866) (GSH). This targeted release not only enhances the therapeutic efficacy of the drug but also reduces its systemic toxicity. rsc.org

The development of such targeted delivery systems for this compound derivatives could significantly enhance their therapeutic potential. These systems can be further functionalized with targeting ligands, such as antibodies or peptides, to achieve even greater specificity for cancer cells or other diseased tissues. The table below highlights some of the key advantages of using targeted delivery systems for quinazoline derivatives.

| Advantage | Description | Reference |

| Improved Solubility | Encapsulation in hydrophilic carriers can increase the aqueous solubility of hydrophobic drugs. | rsc.org |

| Enhanced Bioavailability | Protection from metabolic degradation can increase the amount of drug that reaches the systemic circulation. | rsc.org |

| Targeted Delivery | Specific delivery to the site of action can increase therapeutic efficacy and reduce off-target side effects. | rsc.orgnih.gov |

| Controlled Release | The drug can be released in a sustained or triggered manner in response to specific stimuli in the target microenvironment. | rsc.org |

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery and development. nih.govnih.gov These powerful computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the capabilities of human researchers. mdpi.com In the field of this compound research, AI and ML are being integrated into various stages of the drug discovery pipeline, from lead identification to optimization.

One of the key applications of AI and ML is in the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.gov QSAR models use machine learning algorithms to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov These models can be used to predict the activity of novel this compound derivatives before they are synthesized, thereby saving time and resources. nih.gov For example, a QSAR model for quinazoline analogues as tyrosine kinase inhibitors was developed using multiple linear regression, which identified key structural features that are important for their inhibitory activity. nih.gov

Q & A

Q. Advanced

- Molecular docking : Predicts binding modes with targets like tubulin or kinases .

- X-ray crystallography : Resolves ligand-protein interactions at atomic resolution (e.g., quinazoline derivatives in complex with EGFR) .

- Kinetic assays : Measures binding constants (Kd) via surface plasmon resonance (SPR) .

How do researchers ensure the purity and stability of this compound during storage and experimental handling?

Q. Basic

- Storage : Maintain at -20°C in airtight containers to prevent hydrolysis .

- Purity checks : Use HPLC (>95% purity) and Karl Fischer titration for moisture content .

- Stability studies : Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) .

In comparative studies, how do the biological activities of this compound derivatives differ when substituents like phenyl or pyrazole are modified?

Q. Advanced

- Phenyl groups : Enhance π-π stacking with aromatic residues in target proteins, improving antitumor activity .

- Pyrazole moieties : Introduce conformational rigidity, optimizing selectivity for kinases over off-target enzymes .

- Furan rings : Increase solubility but may reduce metabolic stability due to oxidative susceptibility .

What are the critical challenges in crystallizing this compound derivatives for structural analysis, and how are they addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.